N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with an oxan-4-yloxy group and a carboxamide group, along with an acetylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Oxan-4-yloxy Group: The oxan-4-yloxy group can be introduced via nucleophilic substitution reactions. For example, a hydroxyl group on the pyridine ring can be substituted with an oxan-4-yloxy group using appropriate reagents and conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of a carboxylic acid derivative with an amine. This can be achieved using coupling reagents such as carbodiimides.
Attachment of the Acetylphenyl Moiety: The acetylphenyl group can be attached through acylation reactions, where an acetyl group is introduced to a phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The oxan-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-3-carboxamide: Differing by the position of the carboxamide group on the pyridine ring.
N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-sulfonamide: Featuring a sulfonamide group instead of a carboxamide group.
Uniqueness
- The specific combination of functional groups in N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide provides unique chemical and biological properties that distinguish it from similar compounds. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)14-2-4-16(5-3-14)21-19(23)15-6-9-20-18(12-15)25-17-7-10-24-11-8-17/h2-6,9,12,17H,7-8,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPCWUGHJPTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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